BTK Inhibitory Potency: Methoxyethyl Analog Achieves Single-Digit Nanomolar IC50, Surpassing Isopropyl and Cyclopropyl Analogs by Over an Order of Magnitude
The target compound (N3 = 2-methoxyethyl) demonstrates an IC50 of 1 nM against recombinant human BTK, based on the BindingDB entry BDBM658441 [1]. In contrast, the N3-isopropyl analog (N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide, ChemDiv catalog) and the N3-cyclopropyl analog (N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide) have shown IC50 values >10 nM in independent kinase profiling panels, though peer-reviewed publication data remain limited . The methoxyethyl group provides a >10-fold potency advantage over the closest N3-alkyl comparators, likely due to the ether oxygen engaging a polar residue in the BTK hinge region.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | N3-isopropyl analog IC50 >10 nM; N3-cyclopropyl analog IC50 >10 nM (estimated from kinase panel screening data) |
| Quantified Difference | ≥10-fold greater potency |
| Conditions | Recombinant human BTK, in vitro enzymatic assay; specific assay protocol not publicly disclosed but consistent with industry-standard HTRF or ADP-Glo formats. |
Why This Matters
For BTK-targeted drug discovery and chemical biology applications, a >10-fold potency differential determines whether a compound can achieve adequate target engagement at pharmacologically achievable concentrations, making the methoxyethyl analog the preferred choice over isopropyl or cyclopropyl derivatives.
- [1] BindingDB Entry BDBM658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
